1,3,5-Trimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
1,3,5-Trimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes may include:
Condensation Reactions: Using thiourea and acetoacetate derivatives under acidic or basic conditions.
Cyclization Reactions: Involving the formation of the pyrimidine ring through cyclization of intermediate compounds.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Synthesis: Implementing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the sulfanyl group to a thiol or other derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Derivatives: From reduction reactions.
Substituted Pyrimidines: From substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trimethyl-2-thioxo-1,2-dihydropyrimidine-4,6(1H,5H)-dione
- 1,3,5-Trimethyl-2-oxo-1,2-dihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
1,3,5-Trimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of the sulfanylidenedihydropyrimidine moiety, which may impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
52796-41-5 |
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Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(10)8(2)7(12)9(3)6(4)11/h4H,1-3H3 |
InChI Key |
OZOSSJWZNHBBDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=S)N(C1=O)C)C |
Origin of Product |
United States |
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